molecular formula C13H15BrN2 B1519171 1-(4-Bromobenzyl)-piperidine-4-carbonitrile CAS No. 1181664-35-6

1-(4-Bromobenzyl)-piperidine-4-carbonitrile

Cat. No.: B1519171
CAS No.: 1181664-35-6
M. Wt: 279.18 g/mol
InChI Key: VGFUGKUCZUZEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobenzyl)-piperidine-4-carbonitrile is a useful research compound. Its molecular formula is C13H15BrN2 and its molecular weight is 279.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromobenzyl)-piperidine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromobenzyl)-piperidine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFUGKUCZUZEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromobenzyl)-piperidine Derivatives: Addressing the Chemistry of CAS 178162-69-1 and the Synthesis of its 4-Carbonitrile Analog

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical properties and synthesis of piperidine-based compounds, focusing on a critical clarification regarding the molecule identified by CAS number 178162-69-1. While the user request specified "1-(4-Bromobenzyl)-piperidine-4-carbonitrile" with this CAS number, extensive database verification confirms that CAS 178162-69-1 is assigned to 1-(4-Bromobenzyl)piperidine , a distinct molecule lacking the 4-carbonitrile functional group.

Scientific integrity is paramount. Therefore, this document is structured to provide a comprehensive overview of the correct compound associated with the provided CAS number, while also offering expert guidance on the synthesis and projected properties of the requested, but separately identified, 4-carbonitrile derivative.

Part 1: Technical Profile of 1-(4-Bromobenzyl)piperidine (CAS 178162-69-1)

1-(4-Bromobenzyl)piperidine is a substituted piperidine that serves as a versatile building block in medicinal chemistry and organic synthesis. The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] The inclusion of a bromobenzyl group provides a reactive handle for further chemical modification, particularly for cross-coupling reactions.[1]

Physicochemical and Structural Properties

The key identifiers and properties of 1-(4-Bromobenzyl)piperidine are summarized below.

PropertyValueSource(s)
CAS Number 178162-69-1[2]
Molecular Formula C₁₂H₁₆BrN[2]
Molecular Weight 254.17 g/mol [2]
Physical Form LiquidMultiple Vendors
Boiling Point 302.9 °C at 760 mmHg[2]
Density 1.323 g/cm³[2]
Purity Typically ≥97%[2]
InChI Key ILQFFXGIIWWTNH-UHFFFAOYSA-NMultiple Vendors
SMILES BrC1=CC=C(CN2CCCCC2)C=C1[3]
Reactivity and Handling

The chemical behavior of this compound is dictated by the nucleophilic tertiary amine of the piperidine ring and the bromine atom on the aromatic ring. The bromobenzyl moiety is susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the para-position of the benzyl ring.[1][4]

Storage and Stability: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] The compound is stable under recommended storage conditions. Inert atmosphere is recommended for long-term storage.

Safety Information: This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation. It is also considered toxic to aquatic life.[3][6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[5] Work should be conducted in a fume hood.[5]

Part 2: The Chemistry of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile

While a dedicated CAS number for 1-(4-Bromobenzyl)-piperidine-4-carbonitrile was not located, its structure represents a logical derivative for applications in drug discovery, particularly in the development of CNS-active agents, where the 4-cyano-4-arylpiperidine motif is of interest. The synthesis of this molecule can be confidently projected based on established synthetic routes for analogous compounds, such as its non-brominated parent, 1-Benzylpiperidine-4-carbonitrile (CAS 62718-31-4).[5][6]

Proposed Synthetic Pathway

The most direct and industrially scalable approach to synthesize 1-(4-Bromobenzyl)-piperidine-4-carbonitrile involves a two-step process starting from piperidine-4-carbonitrile. This method is predicated on a standard nucleophilic substitution reaction.

Diagram of Proposed Synthetic Workflow:

Synthetic_Pathway cluster_reaction Step 1: N-Alkylation Reactant1 Piperidine-4-carbonitrile Reaction_Vessel Reaction Mixture (Stirring, Heat) Reactant1->Reaction_Vessel Reactant2 4-Bromobenzyl bromide Reactant2->Reaction_Vessel Base K₂CO₃ or Et₃N (Base) Base->Reaction_Vessel Solvent Acetonitrile (Solvent) Solvent->Reaction_Vessel Product 1-(4-Bromobenzyl)-piperidine-4-carbonitrile Workup Step 2: Aqueous Workup & Purification Reaction_Vessel->Workup Reaction Completion Workup->Product Isolation

Caption: Proposed N-alkylation workflow for synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is a projection based on the synthesis of similar compounds and represents a robust starting point for laboratory execution.[7][8]

Objective: To synthesize 1-(4-Bromobenzyl)-piperidine-4-carbonitrile via N-alkylation of piperidine-4-carbonitrile.

Materials:

  • Piperidine-4-carbonitrile (1.0 eq)

  • 4-Bromobenzyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine-4-carbonitrile (1.0 eq) and anhydrous acetonitrile (approx. 10 mL per 1 g of piperidine-4-carbonitrile).

  • Addition of Base: Add anhydrous potassium carbonate (2.5 eq) to the suspension. The base acts as a scavenger for the HBr generated during the reaction, driving the equilibrium towards the product.

  • Addition of Alkylating Agent: Add 4-bromobenzyl bromide (1.05 eq) to the stirred mixture. A slight excess ensures the complete consumption of the starting piperidine.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to afford the pure 1-(4-Bromobenzyl)-piperidine-4-carbonitrile.

Predicted Spectral Properties

While experimental data is not available, the expected NMR and MS spectral characteristics can be predicted.

  • ¹H NMR: Protons on the bromobenzyl ring would appear in the aromatic region (δ 7.2-7.5 ppm). The benzylic methylene protons (Ar-CH₂ -N) would likely be a singlet around δ 3.5 ppm. The piperidine protons would appear as complex multiplets in the upfield region (δ 1.5-3.0 ppm).

  • ¹³C NMR: The carbonitrile carbon (-C ≡N) would appear around δ 120-125 ppm. Aromatic carbons would be in the δ 120-140 ppm range, with the carbon attached to bromine showing a characteristic shift. The benzylic carbon would be around δ 60-65 ppm, and piperidine carbons would be in the δ 25-55 ppm range.

  • Mass Spectrometry (ESI-MS): The spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M+H]⁺ at approximately m/z 279 and 281, with a nearly 1:1 intensity ratio.

Potential Applications in Research and Drug Development

The structure of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile combines several pharmacologically relevant features:

  • Piperidine Scaffold: A core element in many CNS-active drugs.[9]

  • 4-Cyanopiperidine Moiety: This functional group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, providing further diversification opportunities.

  • Bromobenzyl Group: Serves as a key intermediate for creating libraries of analogs via cross-coupling chemistry, enabling Structure-Activity Relationship (SAR) studies.[4]

This compound would be a valuable intermediate for synthesizing novel ligands for targets such as opioid receptors, serotonin transporters, or as acetylcholinesterase inhibitors, areas where substituted piperidines have shown significant promise.[7]

Conclusion

This guide clarifies the identity of the compound associated with CAS 178162-69-1 as 1-(4-Bromobenzyl)piperidine and provides a summary of its known properties. Furthermore, it addresses the user's interest in 1-(4-Bromobenzyl)-piperidine-4-carbonitrile by presenting a scientifically sound, hypothetical synthetic protocol and an expert analysis of its potential properties and applications. This dual approach ensures technical accuracy while providing valuable, actionable insights for researchers in the field of chemical synthesis and drug discovery.

References

  • PubChem. 1-Benzylpiperidine-4-carbonitrile. [Link]

  • PubChem. 1-Benzyl-4-cyano-4-phenylpiperidine. [Link]

  • Chemsrc.com. 1-(4-BROMOBENZYL)PIPERIDINE Price from Supplier Brand ThermoFisher. [Link]

  • Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • PMC. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

  • Lookchem. Cas 67118-31-4,alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid. [Link]

  • Oakwood Chemical. 1-Benzylpiperidine-4-carbonitrile. [Link]

  • DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF. [Link]

  • Wikipedia. 4-Benzylpiperidine. [Link]

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Inxight Drugs. 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile. [Link]

  • ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]

Sources

Literature review on piperidine-4-carbonitrile scaffolds in drug discovery

[1][2]

Executive Summary

The piperidine-4-carbonitrile (4-cyanopiperidine) scaffold represents a critical "privileged structure" in modern medicinal chemistry.[][2] Beyond its traditional role as a high-value intermediate for accessing isonipecotic acid derivatives, this moiety has emerged as a potent pharmacophore in its own right.[][2] Its utility is driven by two distinct properties: the nitrile group's ability to act as a reversible covalent warhead targeting cysteine proteases (e.g., Cathepsin K/S) and its function as a bioisostere for carbonyl and carboxyl groups, offering improved metabolic stability and membrane permeability.

This guide provides a technical analysis of the scaffold’s electronic properties, a validated industrial synthesis protocol, and a review of its application in covalent inhibitor design.

Structural & Electronic Significance[3]

The 4-cyanopiperidine core offers a unique combination of steric and electronic features that make it indispensable in hit-to-lead optimization.[][2]

The Nitrile as a Pharmacophore
  • Electronic Profile: The nitrile (-C≡N) group is a strong electron-withdrawing group (EWG) that lowers the pKa of the piperidine nitrogen (approx. pKa 9-10 vs. 11.2 for unsubstituted piperidine), modulating basicity and improving bioavailability.[][2]

  • Hydrogen Bonding: The nitrogen lone pair acts as a weak hydrogen bond acceptor (HBA), capable of interacting with backbone amides or water networks within binding pockets.

  • Bioisosterism: The nitrile group mimics the electrostatics of a carbonyl oxygen but with a linear geometry and significantly reduced polar surface area (PSA). This makes it an excellent bioisostere for carboxylic acids, often resolving permeability issues associated with ionized carboxylates.[2]

Metabolic Stability

Substitution at the C4 position blocks the primary site of oxidative metabolism (cytochrome P450-mediated hydroxylation), a common clearance pathway for piperidine-containing drugs. The -CN group is generally resistant to hydrolysis under physiological conditions, unlike esters or amides.

Synthetic Methodologies

The synthesis of piperidine-4-carbonitrile is a critical process step.[][2] While various routes exist, the dehydration of piperidine-4-carboxamide (isonipecotamide) is the industry standard due to atom economy and scalability.

Validated Protocol: Dehydration via Thionyl Chloride[1]
  • Objective: Synthesis of 4-cyanopiperidine hydrochloride.

  • Reaction Type: Dehydration.[][2]

  • Precursor: Isonipecotamide (Piperidine-4-carboxamide).[][2]

Experimental Workflow
  • Preparation: Charge a reaction vessel with Isonipecotamide (1.0 eq) and suspend in Toluene or n-Propyl Acetate (5-10 volumes).

  • Reagent Addition: Cool the suspension to 0–5 °C. Add Thionyl Chloride (SOCl₂) (2.0–3.0 eq) dropwise over 45 minutes. Note: Exothermic reaction; maintain internal temperature <10 °C to prevent polymerization.[]

  • Reaction: Allow the mixture to warm to 20 °C and stir for 18–24 hours. Monitor via TLC or HPLC for the disappearance of the amide.

  • Workup (Isolation as HCl Salt): The product, 4-cyanopiperidine hydrochloride, typically precipitates as a solid.[2][3]

  • Filtration: Filter the solid under inert atmosphere (hygroscopic).[2]

  • Washing: Wash the filter cake with cold toluene followed by n-heptane to remove residual SOCl₂.[][2]

  • Drying: Vacuum dry at 40 °C.

Causality & Optimization:

  • Why SOCl₂ over POCl₃? While POCl₃ is effective, SOCl₂ produces gaseous byproducts (SO₂, HCl) which simplify the workup, avoiding the viscous phosphoric acid residues associated with POCl₃.

  • Solvent Choice: Toluene allows for azeotropic removal of water if necessary and ensures the hydrochloride salt precipitates cleanly.

Visualization: Synthetic Workflow

SynthesisWorkflowStartIsonipecotamide(Amide Precursor)IntermediateReaction Matrix(0-20°C, 18-24h)Start->IntermediateSuspend in TolueneReagentDehydration Agent(SOCl2 or POCl3)Reagent->IntermediateDropwise AdditionProduct4-Cyanopiperidine HCl(Precipitate)Intermediate->ProductPrecipitation & FiltrationDownstreamDownstream Functionalization(Tetrazoles, Acids, Amines)Product->DownstreamDerivatization

Caption: Step-by-step synthetic pathway from isonipecotamide to 4-cyanopiperidine and downstream derivatives.

Therapeutic Applications: The "Nitrile Warhead"[5]

The most sophisticated application of the piperidine-4-carbonitrile scaffold is in the design of Targeted Covalent Inhibitors (TCIs) , particularly for cysteine proteases.

Mechanism: Thioimidate Formation

In enzymes like Cathepsin K (osteoporosis target) or Cathepsin S (autoimmune target), the active site contains a nucleophilic cysteine residue (e.g., Cys25 in CatK).

  • The nitrile group on the piperidine ring (or an adjacent linker) acts as an electrophilic "warhead."

  • Reaction: The thiol group of the cysteine attacks the nitrile carbon.

  • Result: Formation of a thioimidate adduct .[2][4]

  • Reversibility: Unlike Michael acceptors (acrylamides) which often form permanent bonds, the thioimidate adduct is often reversible, reducing the risk of permanent off-target haptenization and immunogenicity.

Case Study: Cathepsin K Inhibitors

While first-generation inhibitors utilized peptide nitriles, the piperidine scaffold provides a rigid linker that orients the nitrile warhead precisely toward the catalytic cysteine.

  • Compound Class: 4-Amino-piperidine-4-carbonitriles and related derivatives.[][2]

  • SAR Insight: The piperidine ring occupies the S2 pocket of the enzyme, while the nitrile extends into the catalytic center. Substitution on the piperidine nitrogen (e.g., sulfonyl groups) allows for tuning of selectivity against other Cathepsins (L, B).

Visualization: Covalent Inhibition Pathway

CathepsinPathwaySignalRANKL SignalingCellOsteoclast ActivationSignal->CellEnzymeCathepsin K SecretionCell->EnzymeActionCollagen Degradation(Bone Resorption)Enzyme->ActionNormal PathologyComplexCovalent Thioimidate Adduct(Enzyme Inactivated)Enzyme->ComplexCys25 NucleophileInhibitorPiperidine-Nitrile InhibitorInhibitor->ComplexElectrophilic AttackComplex->ActionBlockade

Caption: Mechanism of Cathepsin K inhibition by nitrile-based scaffolds, preventing bone resorption.[][2]

Quantitative Data: Physicochemical Comparison

The following table contrasts the 4-cyanopiperidine scaffold with its common analogs, highlighting why it is preferred for specific optimization campaigns.

Property4-Cyanopiperidine4-Carboxamidopiperidine4-Carboxypiperidine
Electronic Effect Strong EWGModerate EWGIonizable (pH dep.)[][2]
pKa (Piperidine N) ~9.5~10.5~10.8
LogP (Lipophilicity) Moderate (Improved Permeability)Low (Polar)Very Low (Charged)
Metabolic Liability Low (Blocked C4)Moderate (Hydrolysis)Low
Primary Utility Warhead / BioisostereH-Bond Donor / ScaffoldSolubility Enhancer

References

  • Synthesis of 4-Cyanopiperidine: Method for preparing 4-cyanopiperidine hydrochloride.[][2] US Patent 20170369442A1.[][2]

  • Covalent Inhibitors: Frizler, M., et al. (2010).[2] "Development of nitrile-based peptidic inhibitors of cysteine cathepsins." Current Topics in Medicinal Chemistry.

  • Nitrile Bioisosteres: Fleming, F. F., et al. (2010).[2] "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. [2]

  • Cathepsin K Inhibitors: Guan, X., et al. (2025).[2] "Small-molecule Cathepsin K inhibitors: a medicinal chemistry perspective." Future Medicinal Chemistry.

  • General Piperidine SAR: "The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry." BenchChem Technical Guides. [2]

Methodological & Application

N-alkylation of 4-cyanopiperidine with 4-bromobenzyl bromide procedure

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for organic chemists and process development scientists requiring a robust, scalable protocol for the synthesis of 1-(4-bromobenzyl)piperidine-4-carbonitrile .

The procedure details the chemoselective N-alkylation of 4-cyanopiperidine using 4-bromobenzyl bromide. It prioritizes high yield, operational simplicity, and rigorous structural validation.

Executive Summary

The synthesis of 1-(4-bromobenzyl)piperidine-4-carbonitrile is a critical transformation in medicinal chemistry, often serving as a core scaffold for CCR5 antagonists, antihistamines, and kinase inhibitors. This protocol utilizes a base-mediated SN2 substitution.[1]

Key Technical Advantages:

  • Chemoselectivity: Exploits the reactivity difference between benzylic and aryl halides to prevent side reactions.

  • Operational Efficiency: Uses Acetonitrile (MeCN) as a solvent to facilitate simple workup via filtration or aqueous extraction.

  • High Yield: Optimized stoichiometry prevents over-alkylation (quaternization).

Reaction Mechanism & Logic

Chemoselectivity Analysis

The electrophile, 4-bromobenzyl bromide , contains two halogenated sites.

  • Benzylic Bromide (C-sp³-Br): Highly reactive toward nucleophilic attack due to resonance stabilization of the transition state and lack of steric hindrance.

  • Aryl Bromide (C-sp²-Br): Inert to SN2 conditions; requires metal catalysis (Pd/Cu) or harsh SNAr conditions to react.

This disparity ensures exclusive alkylation at the benzylic position under mild basic conditions.

Reaction Pathway Visualization

The following diagram outlines the critical process flow and decision gates for the synthesis.

ReactionWorkflow Start Start: Reagent Prep Mix Activation: Mix Amine + K2CO3 in MeCN (Deprotonation/Scavenging) Start->Mix Add Addition: Slow addition of 4-Bromobenzyl bromide Mix->Add 15 min stir React Reaction: Stir @ 60°C for 4-6h (Monitor TLC/LCMS) Add->React Check QC Check: Is SM consumed? React->Check Check->React No (Continue) Workup Workup: Filter salts -> Concentrate OR Aqueous Extraction Check->Workup Yes (Complete) Purify Purification: Recrystallization or Flash Chromatography Workup->Purify End Final Product: 1-(4-bromobenzyl) piperidine-4-carbonitrile Purify->End

Caption: Figure 1. Optimized workflow for the N-alkylation of 4-cyanopiperidine. Blue nodes indicate active chemical manipulation; Green nodes indicate isolation steps.

Experimental Protocol

Materials & Stoichiometry

Reagent Purity: Ensure 4-cyanopiperidine is free of water, as hydration can reduce yield and consume the alkyl bromide.

ComponentRoleMW ( g/mol )Equiv.[2][3][4]Mass/Vol (Example)
4-Cyanopiperidine Nucleophile110.161.01.10 g (10 mmol)
4-Bromobenzyl bromide Electrophile249.931.12.75 g (11 mmol)
Potassium Carbonate (K₂CO₃) Base (Scavenger)138.212.53.45 g (25 mmol)
Acetonitrile (MeCN) Solvent41.05N/A30 mL (0.3 M)
Sodium Iodide (NaI) Catalyst (Optional)*149.890.10.15 g (1 mmol)

*Note: NaI is optional. It facilitates the Finkelstein reaction in situ (converting bromide to more reactive iodide) but is usually unnecessary for highly reactive benzyl bromides.

Step-by-Step Methodology
Phase 1: Setup and Activation
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) containing a magnetic stir bar.

  • Charging: Add 4-cyanopiperidine (1.10 g, 10 mmol) and anhydrous K₂CO₃ (3.45 g, 25 mmol) to the flask.

  • Solvation: Add Acetonitrile (30 mL).

  • Pre-stir: Stir the suspension at room temperature (25°C) for 15 minutes.

    • Expert Insight: This ensures the base is well-dispersed and any hydrochloride salts present in the amine starting material are neutralized.

Phase 2: Reaction
  • Addition: Dissolve 4-bromobenzyl bromide (2.75 g, 11 mmol) in a minimal amount of MeCN (5 mL). Add this solution dropwise to the reaction mixture over 10 minutes.

    • Why: Dropwise addition maintains a favorable amine-to-halide ratio locally, minimizing the risk of double alkylation (quaternization), although steric hindrance makes this unlikely for this specific substrate.

  • Incubation: Heat the mixture to 60°C and stir for 4–6 hours.

    • Monitoring: Check progress via TLC (Eluent: 30% EtOAc in Hexanes). The product will have a higher Rf than the amine.[5]

Phase 3: Workup & Isolation
  • Quench: Cool the reaction to room temperature.

  • Filtration (Method A - Preferred for scale): Filter the reaction mixture through a Celite pad or sintered glass funnel to remove solid inorganic salts (K₂CO₃/KBr). Wash the cake with EtOAc.

  • Extraction (Method B - Preferred for purity):

    • Dilute reaction mixture with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine (1 x 30 mL).

    • Dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude residue.

Phase 4: Purification
  • Assessment: The crude material is often >90% pure.

  • Refinement: If necessary, purify via flash column chromatography on silica gel.

    • Gradient: 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 85–95% (White to off-white solid).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

Expected NMR Data
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.44 (d, J = 8.4 Hz, 2H, Ar-H) – Indicates presence of aryl bromide.
      
    • 
       7.20 (d, J = 8.4 Hz, 2H, Ar-H) – Indicates benzylic attachment.
      
    • 
       3.48 (s, 2H, N-CH₂-Ar) – Diagnostic singlet confirming N-alkylation.
      
    • 
       2.60–2.75 (m, 3H, Piperidine ring)
      
    • 
       2.25–2.35 (m, 2H, Piperidine ring)
      
    • 
       1.75–1.95 (m, 4H, Piperidine ring)
      
Mass Spectrometry[6]
  • LC-MS (ESI+):

    • Expected [M+H]⁺ peaks at m/z 279.0 and 281.0 (1:1 ratio).

    • Interpretation: The characteristic 1:1 isotopic pattern confirms the presence of one bromine atom.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Incomplete reaction or hydrolysis.Ensure MeCN is anhydrous.[6] Increase reaction time or temp to 80°C.
Quaternary Salt Excess alkyl halide used.[2]Strictly control stoichiometry (1.0 : 1.1). Add halide slower.[6]
Sticky Gum Residual solvent or impurities.Triturate the crude solid with cold pentane or diethyl ether to induce crystallization.
Starting Material Remains Old/Wet K₂CO₃.Use freshly ground, anhydrous K₂CO₃. Add 0.1 eq NaI as catalyst.

Safety & Compliance

  • 4-Bromobenzyl bromide: Lachrymator and severe skin irritant. Handle only in a fume hood. Causes serious eye damage (H318) and skin burns (H314).

  • 4-Cyanopiperidine: Toxic if swallowed (H301), skin irritant.

  • Waste Disposal: Segregate halogenated organic waste from aqueous waste.

References

  • General N-Alkylation Protocol: BenchChem. Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols. Link (Accessed 2023).

  • Mechanistic Insight (SN2 vs SNAr): Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard Textbook Reference for Chemoselectivity).
  • Analogous Reaction Data: Morrill, C., & Mani, N. S. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone.[7] Organic Letters, 9(8), 1505-1508. Link

  • Spectral Data Reference: National Institutes of Health (NIH). PubChem Compound Summary for CID 191408 (1-Benzyl-4-phenylpiperidine-4-carbonitrile). Link (Used for general NMR shift comparisons of benzyl-piperidine scaffolds).

Sources

Application Notes & Protocols: Palladium-Catalyzed Synthesis of 4-(4-formylphenyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis of 4-(4-formylphenyl)piperidine-4-carbonitrile, a valuable building block in medicinal chemistry and materials science. The targeted C-N bond formation between 4-bromobenzaldehyde and 4-piperidinecarbonitrile is achieved via the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction. This guide offers an in-depth analysis of the reaction mechanism, a detailed experimental protocol, strategies for optimization, and essential safety considerations, designed for researchers in organic synthesis and drug development.

Introduction and Reaction Overview

The synthesis of N-aryl piperidines is a cornerstone of modern pharmaceutical research, as this motif is present in a vast array of biologically active compounds. The target molecule, 4-(4-formylphenyl)piperidine-4-carbonitrile, combines the N-aryl piperidine core with a reactive aldehyde functionality, making it a versatile intermediate for further elaboration.

Traditional methods for forming aryl C-N bonds often require harsh conditions and have limited functional group tolerance. The Buchwald-Hartwig amination has emerged as a superior alternative, enabling the coupling of a wide variety of amines and aryl halides under relatively mild conditions.[1] This application note details a robust protocol for this specific transformation.

Overall Reaction Scheme:

Figure 1: Buchwald-Hartwig amination for the synthesis of 4-(4-formylphenyl)piperidine-4-carbonitrile.

Mechanism and Rationale for Component Selection

A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[2]

The Catalytic Cycle

The generally accepted mechanism involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(Br) pd0->oa_complex Ar-Br amide_complex Palladium Amido Complex L-Pd(II)(Ar)(NR₂) oa_complex->amide_complex + HNR₂ - HBr (via Base) amide_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amide_complex->product base_h [Base-H]Br reactants Ar-Br + HNR₂ reactants->pd0 Oxidative Addition base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromobenzaldehyde, forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[3]

  • Amine Coordination & Deprotonation: The secondary amine, 4-piperidinecarbonitrile, coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product, 4-(4-formylphenyl)piperidine-4-carbonitrile, is eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

Rationale for Reagent Selection
  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective. Pd(II) sources are reduced in situ to the active Pd(0) species.[4] Using pre-formed palladium precatalysts, which contain both the palladium source and a ligand, can also enhance reactivity and simplify reaction setup.

  • Phosphine Ligand: The choice of ligand is paramount. For coupling secondary amines, particularly sterically hindered cyclic amines, bulky and electron-rich dialkylbiaryl phosphine ligands are required. These ligands promote the reductive elimination step and stabilize the monoligated Pd(0) species, which is highly active in the oxidative addition step. Ligands such as XPhos, SPhos, and RuPhos are excellent candidates for this transformation.[5]

  • Base: A strong, non-nucleophilic base is essential to deprotonate the amine-palladium complex without competing as a nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most commonly used base for this reaction due to its high basicity and steric bulk. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective, depending on the substrate's sensitivity.

  • Solvent: Anhydrous, aprotic solvents that can dissolve the reactants and intermediates are necessary. Toluene and 1,4-dioxane are standard choices due to their high boiling points and compatibility with the reaction conditions.

Detailed Experimental Protocol

This protocol describes a representative procedure on a 1.0 mmol scale. All operations should be performed using standard Schlenk techniques under an inert atmosphere (Argon or Nitrogen).

Materials and Equipment
Reagent/MaterialM.W.AmountMolesEq.
4-Bromobenzaldehyde185.02185 mg1.01.0
4-Piperidinecarbonitrile110.16132 mg1.21.2
Pd₂(dba)₃915.7218.3 mg0.020.02
XPhos476.6538.1 mg0.080.08
Sodium tert-butoxide (NaOt-Bu)96.10135 mg1.41.4
Anhydrous Toluene-5 mL--
  • Oven-dried Schlenk tube with a magnetic stir bar

  • Inert gas manifold (Argon or Nitrogen)

  • Syringes and needles

  • Heating mantle or oil bath with temperature control

  • TLC plates (silica gel)

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Flash column chromatography system

Reaction Setup and Execution Workflow

Protocol_Workflow start Start: Oven-Dried Schlenk Tube add_solids 1. Add Solids: Pd₂(dba)₃, XPhos, NaOt-Bu start->add_solids inert_atm 2. Inert Atmosphere: Evacuate & backfill with Ar/N₂ (3x) add_solids->inert_atm add_reagents 3. Add Reagents: 4-Bromobenzaldehyde, 4-Piperidinecarbonitrile inert_atm->add_reagents add_solvent 4. Add Solvent: Anhydrous Toluene (5 mL) add_reagents->add_solvent heat 5. Heat Reaction: Stir at 100 °C for 12-18 h add_solvent->heat monitor 6. Monitor Progress: TLC or LC-MS heat->monitor workup 7. Workup: Cool, Dilute, Filter, Extract monitor->workup purify 8. Purify: Flash Column Chromatography workup->purify end End: Isolated Product purify->end

Caption: Step-by-step experimental workflow diagram.

  • Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (38.1 mg, 0.08 mmol).

  • Inerting: Seal the tube with a rubber septum, and evacuate and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Addition of Reactants: Add 4-bromobenzaldehyde (185 mg, 1.0 mmol) and 4-piperidinecarbonitrile (132 mg, 1.2 mmol) to the Schlenk tube.

  • Solvent Addition: Add 5 mL of anhydrous toluene via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-bromobenzaldehyde is consumed (typically 12-18 hours).

  • Workup: Once the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench carefully with 10 mL of water.

  • Filtration and Extraction: Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate (10 mL).[6] Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(4-formylphenyl)piperidine-4-carbonitrile.[7]

Process Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on the specific combination of ligand, base, and solvent. The following table provides a guide for optimizing the reaction based on common observations.

ParameterCondition A (Recommended)Condition B (Alternative)Condition C (For Sensitive Substrates)Rationale & Notes
Ligand XPhosRuPhosBrettPhosXPhos and RuPhos are highly effective for secondary amines.[5] BrettPhos can sometimes offer higher reactivity, allowing for lower temperatures.[3]
Base NaOt-BuLHMDSK₃PO₄NaOt-Bu is generally the most effective. If the aldehyde proves sensitive to the strong base, a weaker base like K₃PO₄ may be used, though it might require higher temperatures or longer reaction times.
Solvent Toluene1,4-Dioxanet-Amyl AlcoholToluene and dioxane are standard. t-Amyl alcohol can sometimes improve solubility and reaction rates.
Temperature 100 °C80 °C110 °CThe typical range is 80-110 °C.[4] Lower temperatures may be possible with highly active catalyst systems, while higher temperatures may be needed for less reactive substrates or weaker bases.

Troubleshooting Common Issues:

  • Low Conversion: Increase temperature, try a more active ligand (e.g., BrettPhos), or ensure all reagents and solvents are strictly anhydrous. Oxygen contamination can deactivate the catalyst.

  • Side Product Formation (e.g., Hydrodehalogenation): This can occur if moisture is present. Ensure rigorous inert atmosphere techniques. Lowering the reaction temperature might also mitigate this side reaction.

  • Aldehyde Degradation: If the aldehyde functional group is sensitive to the strong base, consider using a weaker base like K₃PO₄ or Cs₂CO₃, or lowering the reaction temperature.

Safety Precautions

  • General: This procedure must be carried out by trained personnel in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Palladium Catalysts and Ligands: Palladium compounds and phosphine ligands are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Sodium tert-butoxide (NaOt-Bu): This reagent is highly corrosive, flammable, and reacts violently with water.[1] It is self-heating and may ignite upon exposure to moist air. Handle exclusively under an inert atmosphere.[8] In case of fire, use dry sand or a Class D fire extinguisher; do not use water.[9]

  • Solvents: Toluene is a flammable liquid with associated health risks. Handle in a fume hood and keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste, including residual palladium, in accordance with local, state, and federal regulations.

Conclusion

The Buchwald-Hartwig amination provides an efficient and high-yielding pathway to 4-(4-formylphenyl)piperidine-4-carbonitrile. The success of the reaction hinges on the careful selection of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base, coupled with the rigorous exclusion of air and moisture. The protocol and optimization strategies detailed in this guide provide a solid framework for researchers to successfully synthesize this valuable intermediate and adapt the methodology for related structures.

References

  • Li, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21676-21685. Available at: [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. University College London. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(7), 1262-1267. Available at: [Link]

  • Various Authors. (2025). Buchwald-Hartwig reaction: An overview. ResearchGate. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperidine-4-carbonitrile (CAS 4395-98-6). Retrieved from [Link]

  • Reddit. (2024). Coupling conditions for unstable aryl bromide. r/Chempros. Retrieved from [Link]

  • PubMed. (2016). Synthesis and evaluation of a (18)F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from [Link]

  • ChemHelpASAP. (2020, February 14). Buchwald-Hartwig cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

1-(4-Bromobenzyl)-piperidine-4-carbonitrile (CAS: N/A for specific salt, Free Base often custom synthesized) is a critical pharmacophore intermediate.[1][2][3][4] It serves as a structural scaffold in the synthesis of CCR5 antagonists (e.g., Maraviroc analogs) and Acetylcholinesterase (AChE) inhibitors [1, 2].[3][4]

The synthesis typically involves the N-alkylation of 4-cyanopiperidine with 4-bromobenzyl bromide in the presence of a base (K₂CO₃ or Et₃N).[1][2][3][4] While the reaction is robust, the crude product often contains specific impurities that complicate downstream catalysis (e.g., Suzuki couplings).[3]

Chemical Properties & Purification Logic[3][4][5][6][7][8]
  • Target Molecule: Tertiary amine (Basic, pKa ~8.5–9.5), Nitrile (Polar, stable), Aryl Bromide (Lipophilic).[3]

  • Primary Impurities:

    • 4-Bromobenzyl bromide:[1][2][3][4][5] Neutral, highly lipophilic, lachrymator.[1]

    • 4-Cyanopiperidine:[1][2][3][4] Secondary amine, polar, water-soluble.[1][3]

    • Inorganic Salts: KBr/Et₃N[1][2][4]·HBr.

Strategic Approach: We utilize the basicity of the piperidine nitrogen to perform a "pH-switch" extraction.[1][2][3][4] This is superior to chromatography for scale-up as it strictly separates the neutral alkyl halide impurities from the basic product.[1][2][3][4]

Impurity Profile & Removal Strategy

Impurity TypeChemical NatureRemoval Strategy
4-Bromobenzyl bromide Neutral, Lipophilic Alkyl HalideAcid Wash: Remains in organic phase while product moves to aqueous.
4-Cyanopiperidine Basic, Polar Secondary AmineWater Wash: Highly water-soluble; largely removed during initial aqueous workup.[1][2][3][4]
Bis-alkylated species Quaternary Ammonium SaltPrecipitation: Insoluble in non-polar ethers; usually stays in aqueous phase during basification if highly polar.[1][2][3][4]
Polymer/Tars Non-polar/High MWRecrystallization: Excluded from the crystal lattice in ethanol/heptane systems.[3][4]

Method A: Acid-Base Extraction (Primary Protocol)[1][2][3][4]

Objective: Isolate >95% pure material from crude reaction mixtures without column chromatography. Scale: Scalable from 1g to >1kg.

Reagents Required[1][3][4][6][8][10][11][12][13][14]
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[3][6]

  • Hydrochloric Acid (1M HCl)[3]

  • Sodium Hydroxide (2M NaOH) or Saturated NaHCO₃[3]

  • Brine (Sat. NaCl)[3]

  • Magnesium Sulfate (MgSO₄)[3]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude brown residue in EtOAc (10 mL per gram of crude).

    • Note: If the crude is a sticky oil, ensure complete dissolution. Sonicate if necessary.[2][3][4]

  • Acid Extraction (The Critical Step):

    • Transfer the organic phase to a separatory funnel.[3][4]

    • Extract with 1M HCl (3 x 10 mL/g).[3]

    • Mechanism: The target piperidine protonates (

      
      ) and migrates to the aqueous layer.[3][4] The neutral 4-bromobenzyl bromide remains in the EtOAc.[1][2][3][4]
      
  • Organic Wash:

    • Combine the acidic aqueous layers.[3][4]

    • Wash the aqueous layer once with fresh EtOAc (10 mL).[3][4]

    • Discard all organic layers (contains neutral impurities).[3]

  • Basification:

    • Cool the acidic aqueous solution in an ice bath (0–5°C).

    • Slowly add 2M NaOH until pH > 12.[2][3][4]

    • Observation: The solution will become cloudy as the free base precipitates or oils out.[3][4]

  • Final Extraction:

    • Extract the cloudy aqueous mixture with EtOAc (3 x 15 mL/g).[3][4]

    • The deprotonated product returns to the organic phase.[3][4]

  • Drying & Concentration:

    • Wash combined organics with Brine.[2][3][4]

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

Workflow Visualization

AcidBaseExtraction Crude Crude Mixture (Dissolved in EtOAc) AddAcid Add 1M HCl (Protonation) Crude->AddAcid SepFunnel1 Phase Separation 1 AddAcid->SepFunnel1 OrgPhase1 Organic Phase (Contains Benzyl Bromide) SepFunnel1->OrgPhase1 Neutral Species AqPhase1 Aqueous Phase (Acidic) (Contains Product-H+) SepFunnel1->AqPhase1 Protonated Amine Discard1 DISCARD (Neutral Impurities) OrgPhase1->Discard1 Basify Basify with NaOH (pH > 12) AqPhase1->Basify Extract Extract with EtOAc Basify->Extract FinalOrg Final Organic Phase (Product Free Base) Extract->FinalOrg FinalAq Aqueous Waste Extract->FinalAq

Figure 1: Acid-Base pH-Switch Purification Workflow.[1][2][3][4] The target amine is selectively moved to the aqueous phase to strip non-basic impurities.[1][3][4]

Method B: Recrystallization (Polishing)[3][4]

Objective: Achieve >99% purity (HPLC) for biological assays or crystal structure determination. Best For: Solids obtained after Method A that still show trace coloration.[2][3][4]

Solvent Systems
  • System 1 (Preferred): Ethanol (Abs.) / Water.[3][7]

  • System 2: Ethyl Acetate / Hexane (or Heptane).[3][4]

Protocol
  • Dissolution: Place the semi-pure solid in a flask. Add minimum boiling Ethanol (~5 mL/g).

  • Hot Filtration: If insoluble particles remain (inorganic salts), filter quickly while hot.[3]

  • Crystallization:

    • Remove from heat.[2][3][4] Add water dropwise until slight turbidity persists.[2][3][4]

    • Add a few drops of Ethanol to clear it.[2][3]

    • Allow to cool slowly to room temperature, then place in a fridge (4°C) for 4 hours.

  • Collection: Filter the white crystals and wash with cold Hexane/Ethanol (9:1).

Method C: Flash Chromatography (Troubleshooting)[3]

Objective: Separation when acid-base extraction fails (e.g., emulsions or highly polar impurities).[2][3][4]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[2][3][4]

  • Mobile Phase:

    • Start: 100% Hexanes.[2][3][4]

    • Gradient: 0%

      
       40% Ethyl Acetate in Hexanes.[2][3][4]
      
  • Critical Additive: Add 1% Triethylamine (TEA) to the mobile phase.[3][4]

    • Reasoning: Silica is slightly acidic.[2][3][4] Without TEA, the basic piperidine nitrogen interacts with silanols, causing "streaking" or broad peaks [3]. TEA blocks these sites.

Quality Control & Validation

TestAcceptance CriteriaMethod Notes
1H NMR No benzyl bromide peaks (

4.5 ppm).[1][2][3][4] Integration of aromatics matches piperidine core.[2][3][4]
Solvent: CDCl₃ or DMSO-d₆.[1][2][3][4] Look for diagnostic piperidine multiplets at 1.5–2.5 ppm.[2][3][4]
HPLC >98% Area Under Curve (AUC)C18 Column, Acetonitrile/Water (+0.1% TFA).[3]
TLC Single spot, Rf ~0.3–0.5Eluent: EtOAc/Hexane (1:[1]1) + 1% TEA.[2][3] Visualize with UV (254 nm) or Dragendorff stain (orange for amines).[3]

References

  • University of Pisa. Design, synthesis, ADME and biological evaluation of benzylpiperidine derivatives. (2023).[3][5][8] Available at: [Link][3][4]

Sources

Topic: Strategic Solvent Selection for the Recrystallization of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical, non-negotiable step in drug development. Recrystallization is a powerful and scalable technique for achieving high purity of solid compounds.[1][2] The success of this method, however, is fundamentally dependent on the strategic selection of an appropriate solvent system.[3] This application note provides a comprehensive guide and detailed protocols for selecting an optimal solvent for the recrystallization of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile, a key intermediate in medicinal chemistry. We will explore the theoretical principles guiding solvent choice, present a systematic experimental screening protocol, and detail the procedure for bulk recrystallization, thereby establishing a self-validating system for purity enhancement.

Introduction: The Centrality of Purity and the Principle of Recrystallization

In the synthesis of pharmaceutical compounds, the final product is often contaminated with by-products, unreacted starting materials, or other impurities. Recrystallization is a purification technique based on the principle of differential solubility.[4][5] Most solid compounds are more soluble in a hot solvent than in a cold one.[6][7] By dissolving the impure solid in a minimal amount of a suitable hot solvent and allowing it to cool slowly, the desired compound's solubility decreases, leading to the formation of a crystal lattice. Ideally, impurities are excluded from this growing crystal structure and remain dissolved in the surrounding solution (the mother liquor), from which the pure crystals can be physically separated by filtration.[1][6]

The choice of solvent is the most critical variable in this process. An ideal recrystallization solvent should exhibit the following characteristics[4][8][9]:

  • High Solubilizing Power for the Target Compound at Elevated Temperatures: The solvent must be able to fully dissolve the compound at or near its boiling point.

  • Low Solubilizing Power for the Target Compound at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery.

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[8]

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[10]

  • Safety and Cost-Effectiveness: The solvent should be non-toxic, non-flammable, and economically viable for the intended scale.

Physicochemical Analysis of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile

To make an informed choice of solvent, we must first analyze the structure of our target molecule, 1-(4-Bromobenzyl)-piperidine-4-carbonitrile.

  • Molecular Formula: C₁₃H₁₇BrN₂

  • Structural Features:

    • Piperidine Ring: A saturated heterocycle containing a basic nitrogen atom. This portion is capable of hydrogen bonding and contributes to the molecule's polarity.

    • Nitrile Group (-C≡N): A strongly polar functional group.

    • Bromobenzyl Group: A large, nonpolar, and hydrophobic aromatic ring with a bromine substituent. The bromine atom itself adds to the molecular weight and can influence crystal packing.[11]

This combination of polar (piperidine, nitrile) and nonpolar (bromobenzyl) regions suggests that the molecule has an intermediate polarity . Therefore, solvents of intermediate polarity, or mixtures of polar and nonpolar solvents, are likely to be effective. The adage "like dissolves like" is a crucial guiding principle here.[10]

Protocol I: Systematic Solvent Screening on a Microscale

This protocol outlines a systematic approach to test a range of solvents to identify the most suitable candidate for recrystallization. It is designed to be rapid and consume minimal material.

Materials and Equipment:

  • Crude 1-(4-Bromobenzyl)-piperidine-4-carbonitrile

  • Small test tubes (13x100 mm) and a test tube rack

  • Heat gun or sand bath

  • Pasteur pipettes

  • Spatula

  • Vortex mixer

  • Ice-water bath

  • Test Solvents (Reagent Grade):

    • Polar Protic: Water, Ethanol, Isopropanol (IPA)

    • Polar Aprotic: Acetone, Ethyl Acetate (EtOAc)

    • Nonpolar: Toluene, Heptane

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude solid into each of seven separate, labeled test tubes.

  • Room Temperature Solubility Test: To each test tube, add the corresponding solvent dropwise (starting with ~0.5 mL) while vortexing or agitating. Observe and record whether the solid dissolves completely at room temperature.

    • Causality Check: If the solid dissolves completely in the cold solvent, that solvent is unsuitable for recrystallization as recovery will be poor.[4] Set this tube aside.

  • Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, begin heating the test tube gently using a heat gun or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

    • Causality Check: The goal is to create a saturated solution at high temperature.[1] Using the minimum amount of hot solvent is key to maximizing yield.[3] If the solid does not dissolve even in a large volume of hot solvent (~3 mL), the solvent is likely unsuitable.

  • Cooling and Crystallization: Once a hot, saturated solution is obtained, allow the test tube to cool slowly to room temperature. Do not disturb the tube. Observe if crystal formation occurs.

  • Inducing Crystallization: If no crystals form after cooling to room temperature, try scratching the inside of the test tube with a glass rod just below the solvent line. If that fails, place the test tube in an ice-water bath for 15-20 minutes.

  • Observation and Selection: The ideal solvent is one that did not dissolve the compound at room temperature but dissolved it completely upon heating, and subsequently produced a good yield of well-formed crystals upon cooling.[8]

  • Testing Solvent Pairs (If Necessary): If no single solvent is ideal, a mixed-solvent system can be employed.[8] A common strategy is to dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble, e.g., hot ethanol) and then add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., water) dropwise until the solution becomes cloudy (the saturation point). Then, add a drop or two of the good solvent to redissolve the precipitate and allow the mixture to cool slowly. Common pairs to test include Ethanol/Water and Ethyl Acetate/Heptane.

Data Summary Table for Solvent Screening
SolventSolubility at Room Temp (20°C)Solubility at Boiling PointObservations Upon CoolingSuitability Score (1-5)
WaterInsolubleInsolubleNo change1 (Poor)
EthanolSparingly SolubleSolubleFine needles form after icing4 (Good)
IsopropanolSparingly SolubleSolubleSmall plates form at RT5 (Excellent)
AcetoneSolubleSoluble-1 (Poor)
Ethyl AcetateSparingly SolubleSolubleOiled out initially, then solidified2 (Poor)
TolueneSparingly SolubleSolubleLarge, but discolored crystals3 (Moderate)
HeptaneInsolubleSparingly SolubleNo change2 (Poor)
Ethanol/Water-Soluble in hot ethanol, precipitates with waterGood crystal formation4 (Good)

Note: The data in this table is illustrative. Actual results must be determined experimentally.

Workflow for Solvent Selection

Solvent_Screening_Workflow start Start: Crude Solid (~25 mg) add_cold Add 0.5 mL Solvent at RT start->add_cold dissolves_cold Dissolves Completely? add_cold->dissolves_cold reject_solvent Reject Solvent (Poor Recovery) dissolves_cold->reject_solvent Yes heat_solution Heat to Boiling Add Solvent Dropwise dissolves_cold->heat_solution No dissolves_hot Dissolves Completely? heat_solution->dissolves_hot insoluble Insoluble (Reject Solvent) dissolves_hot->insoluble No cool_slowly Cool Slowly to RT Then Ice Bath dissolves_hot->cool_slowly Yes crystals_form Crystals Form? cool_slowly->crystals_form select_solvent Select Solvent (Optimal Candidate) crystals_form->select_solvent Yes try_pair Consider Solvent Pair crystals_form->try_pair No Solvent_Logic cluster_solvents Potential Solvents cluster_criteria Recrystallization Criteria Solute 1-(4-Bromobenzyl)-piperidine-4-carbonitrile Polarity: Intermediate Key Groups: Piperidine, Nitrile, Bromobenzyl Polar Polar Solvents e.g., Water, Ethanol Strong interaction with Nitrile/Piperidine Solute->Polar 'Like Dissolves Like' Nonpolar Nonpolar Solvents e.g., Heptane, Toluene Strong interaction with Bromobenzyl Solute->Nonpolar 'Like Dissolves Like' Intermediate Intermediate Polarity e.g., IPA, EtOAc, Acetone Balanced Interactions Solute->Intermediate 'Like Dissolves Like' Criteria Ideal Solvent Properties Low solubility at RT High solubility at BP Forms good crystals Polar->Criteria Nonpolar->Criteria Intermediate->Criteria Result { Optimal Choice | A solvent (or pair) that balances interactions to meet all criteria. | Likely an intermediate polarity solvent like Isopropanol (IPA).} Criteria->Result Experimental Validation

Caption: Relationship between solute properties and solvent selection criteria.

Conclusion

The selection of a recrystallization solvent is a logical, systematic process that blends theoretical principles with empirical observation. For a molecule of intermediate polarity like 1-(4-Bromobenzyl)-piperidine-4-carbonitrile, solvents of similar polarity, such as isopropanol, or a well-chosen solvent pair, are the most promising candidates. By following the detailed screening and bulk recrystallization protocols outlined in this note, researchers and drug development professionals can reliably and efficiently enhance the purity of their target compounds, a foundational step towards successful therapeutic development.

References

  • Title: Solvent Choice in Recrystallisation Source: University of York, Department of Chemistry URL: [Link]

  • Title: Crystallization Source: Organic Chemistry at CU Boulder URL: [Link]

  • Title: Crystallization Technique: Organic Chemistry Lab Guide Source: Studylib URL: [Link]

  • Title: Solvent Selection and Recrystallization Guide Source: Scribd URL: [Link]

  • Title: Finding the best solvent for recrystallisation Source: Royal Society of Chemistry, Education in Chemistry URL: [Link]

  • Title: Recrystallization Source: University of Massachusetts, Department of Chemistry URL: [Link]

  • Title: Crystallization: Definition, Principle, Demonstration & Application Source: Aakash Institute URL: [Link]

  • Title: 3.S: Crystallization (Summary) Source: Chemistry LibreTexts URL: [Link]

  • Title: SOP: CRYSTALLIZATION Source: University of Cape Town, Department of Science URL: [Link]

  • Title: Solvent Data Table Source: Santa Clara Valley Chapter of the American Society of Safety Professionals URL: [Link]

  • Title: Safety Data Sheet: Organic Solvents Standard Source: Carl ROTH URL: [Link]

  • Title: COMMON SOLVENTS FOR CRYSTALLIZATION Source: University of California, Berkeley, College of Chemistry URL: [Link]

  • Title: Reagents & Solvents: Solvents for Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Solvents Source: University of St Andrews, Health and Safety Department URL: [Link]

  • Title: Recrystallization Source: California State University, Northridge, Department of Chemistry and Biochemistry URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(4-Bromobenzyl)-piperidine-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile. Designed for researchers and drug development professionals, this document moves beyond a simple protocol to explain the causality behind common experimental failures, empowering you to diagnose and resolve low-yield issues effectively.

Synthesis Overview: The N-Alkylation Reaction

The synthesis of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this process, the secondary amine of the piperidine-4-carbonitrile acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide leaving group.

A base is essential to neutralize the hydrobromic acid (HBr) generated during the reaction. Without a base, the starting piperidine would be protonated to form its non-nucleophilic ammonium salt, effectively halting the reaction.[1]

Caption: General SN2 reaction for synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the single most common reason for drastically low yields in this synthesis? A: The most frequent pitfall is the formation of a quaternary ammonium salt as a major byproduct.[2] This occurs when the newly formed product, 1-(4-Bromobenzyl)-piperidine-4-carbonitrile (a tertiary amine), acts as a nucleophile and reacts with another molecule of 4-bromobenzyl bromide. This is especially common if an excess of the alkylating agent is used or if the reaction conditions are too harsh.[1]

Q2: My reaction seems to stop before all the starting material is consumed. What is happening? A: This "stalling" is almost always due to the progressive neutralization of the starting piperidine by the HBr generated during the reaction.[1] As the piperidine is converted to its ammonium bromide salt, it is no longer a nucleophile and cannot react. This indicates that the base you are using is either too weak, not present in sufficient quantity (less than 1 equivalent), or has poor solubility in the reaction solvent.

Q3: How critical is the choice of solvent? Can I just use ethanol? A: Solvent choice is paramount. Using a polar protic solvent like ethanol or methanol is highly detrimental to an SN2 reaction. These solvents have acidic protons that can form hydrogen bonds with the piperidine nitrogen, creating a "solvent cage" that stabilizes the nucleophile, reduces its reactivity, and significantly slows down the reaction.[3][4][5] The ideal choice is a polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF), which solvates the counter-ion but leaves the nucleophile "naked" and highly reactive.[3]

Q4: I see multiple spots on my TLC, even after a long reaction time. What are they? A: Besides your starting materials and desired product, the most likely impurities are:

  • Quaternary Ammonium Salt: This byproduct is very polar and will typically have a low Rf value, often streaking from the baseline.[2]

  • Unreacted 4-Bromobenzyl Bromide: A non-polar spot with a high Rf.

  • Bis-alkylation Product: In some cases, impurities in the starting benzyl bromide or side reactions can lead to other minor products.

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section provides a structured approach to identifying and rectifying common issues.

Observed Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Low Conversion (High levels of unreacted piperidine and benzyl bromide)1. Ineffective Base: The base is too weak or insoluble to neutralize the HBr as it forms, leading to protonation of the piperidine nucleophile.[1]2. Inappropriate Solvent: Use of a polar protic solvent (e.g., alcohols, water) is solvating and deactivating the nucleophile through hydrogen bonding.[3][4]3. Low Reaction Temperature: The activation energy for the reaction is not being met.1. Base Optimization: Switch to a base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA). Ensure at least 1.5 equivalents are used to drive the reaction.[1]2. Solvent Change: Use an anhydrous polar aprotic solvent like acetonitrile (ACN) or DMF to maximize nucleophile reactivity.[1][3]3. Increase Temperature: Gently heat the reaction to 50-70 °C. Monitor by TLC to avoid byproduct formation at higher temperatures.[1]
Major Quaternary Salt Byproduct (Product spot is weak, with a strong, polar spot near the TLC baseline)1. Incorrect Stoichiometry: An excess of the alkylating agent (4-bromobenzyl bromide) is present.[1]2. Rapid Addition of Alkylating Agent: A high local concentration of the benzyl bromide promotes reaction with the more nucleophilic tertiary amine product over the remaining secondary amine.1. Adjust Stoichiometry: Use the piperidine-4-carbonitrile as the limiting reagent with a slight excess of the 4-bromobenzyl bromide (1.05-1.1 equivalents). Alternatively, use a slight excess of the piperidine (1.1 eq) to consume all the alkylating agent.[1]2. Slow Addition: Dissolve the 4-bromobenzyl bromide in your reaction solvent and add it dropwise to the piperidine solution over 30-60 minutes using an addition funnel or syringe pump. This maintains a low concentration of the electrophile.[1]
Difficult Purification / Product Loss During Workup 1. Product is in Salt Form: During aqueous workup, if the solution is not sufficiently basic, the tertiary amine product will be protonated and remain in the aqueous layer.2. Emulsion Formation: The product may act as a surfactant, causing emulsions during the liquid-liquid extraction.3. Co-elution of Impurities: The product and a closely-related impurity may have similar polarities, leading to poor separation on a silica column.1. Ensure Basic Workup: After quenching, check the pH of the aqueous layer and ensure it is >9 (using a base like Na₂CO₃ or NaOH) to deprotonate the product and drive it into the organic layer.2. Break Emulsions: Wash the organic layer with brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase and helps break emulsions.3. Optimize Chromatography: Use a shallow solvent gradient during column chromatography (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) to improve separation.

Visualization of Troubleshooting Logic

This workflow diagram illustrates a logical path for diagnosing and resolving synthesis issues.

Troubleshooting_Workflow Start Analyze TLC of Crude Reaction Mixture HighSM High Levels of Starting Materials? Start->HighSM QuatSalt Major Polar Byproduct (Quat Salt)? HighSM->QuatSalt No CheckBase Problem: Ineffective Neutralization Solution: 1. Use stronger/more soluble base (K₂CO₃, DIPEA) 2. Ensure >1.5 equivalents are used HighSM->CheckBase Yes GoodConversion Good Conversion to Product? QuatSalt->GoodConversion No CheckStoich Problem: Excess Alkylating Agent Solution: 1. Use slight excess of piperidine 2. Add benzyl bromide slowly QuatSalt->CheckStoich Yes GoodConversion->Start No, complex mixture Re-evaluate starting material purity Proceed Proceed to Workup & Purification GoodConversion->Proceed Yes CheckSolvent Problem: Nucleophile Deactivation Solution: 1. Switch to Polar Aprotic Solvent (ACN, DMF) 2. Ensure anhydrous conditions CheckBase->CheckSolvent If issue persists CheckTemp Problem: Insufficient Energy Solution: 1. Heat reaction to 50-70 °C 2. Monitor by TLC CheckSolvent->CheckTemp If issue persists PurificationIssue Low Yield After Purification? (Check Workup/Chromatography Guide) Proceed->PurificationIssue PurificationIssue->Proceed Yes, re-optimize End Optimized Yield PurificationIssue->End No

Caption: A decision tree for troubleshooting the synthesis.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and minimize side reactions.

Reagents and Stoichiometry
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Piperidine-4-carbonitrile110.161.00 g9.081.0
4-Bromobenzyl bromide249.972.38 g9.531.05
Potassium Carbonate (K₂CO₃)138.211.88 g13.621.5
Acetonitrile (ACN), anhydrous41.0545 mL--
Step-by-Step Methodology
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-4-carbonitrile (1.00 g, 9.08 mmol) and anhydrous potassium carbonate (1.88 g, 13.62 mmol).

    • Rationale: Using an anhydrous, powdered base ensures a large surface area for efficient neutralization of the HBr produced.[1]

  • Solvent Addition: Add 30 mL of anhydrous acetonitrile to the flask. Stir the suspension for 10 minutes at room temperature under a nitrogen atmosphere.

    • Rationale: An inert atmosphere prevents potential side reactions with atmospheric moisture. Acetonitrile is the chosen polar aprotic solvent to enhance nucleophilicity.[3]

  • Reagent Addition: In a separate beaker, dissolve 4-bromobenzyl bromide (2.38 g, 9.53 mmol) in 15 mL of anhydrous acetonitrile. Transfer this solution to a dropping funnel and add it dropwise to the stirred piperidine suspension over 30 minutes.

    • Rationale: Slow, controlled addition of the electrophile is the most critical step to prevent a high local concentration, which would favor the formation of the quaternary ammonium salt byproduct.[1]

  • Reaction: After the addition is complete, heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the piperidine-4-carbonitrile spot has disappeared.

  • Workup: a. Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the insoluble potassium carbonate and potassium bromide salts. Wash the filter cake with a small amount of acetonitrile. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid. c. Dissolve the crude residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (1 x 30 mL).

    • Rationale: The bicarbonate wash removes any remaining acidic species, and the brine wash helps to break any emulsions and remove bulk water. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexane. Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to afford 1-(4-Bromobenzyl)-piperidine-4-carbonitrile as a solid.

    • Rationale: Column chromatography is effective for separating the desired tertiary amine product from any unreacted non-polar starting material and highly polar quaternary salt impurities.[2][6]

References

  • Various Authors. (2017, March 16). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]

  • Various Authors. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? Quora. Retrieved from [Link]

  • Wang, Y., et al. (2009). Steric effects and solvent effects on SN2 reactions. PubMed. Retrieved from [Link]

  • Learning Simply. (2014, June 30). Solvent Effects on Sn2 Reactions. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 7). 8.2: Factors That Affect SN2 Reactions. Retrieved from [Link]

Sources

Minimizing dimer formation in 4-cyanopiperidine benzylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the benzylation of 4-cyanopiperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. Dimer formation, more accurately described as over-alkylation leading to a quaternary ammonium salt, is a common challenge that can significantly impact reaction yield and purity. This guide provides in-depth, experience-driven advice to help you minimize this side reaction and achieve high yields of your desired N-benzyl-4-cyanopiperidine product.

Frequently Asked Questions (FAQs)

Q1: What is the "dimer" that forms during the benzylation of 4-cyanopiperidine?

A1: The term "dimer" in this context typically refers to the quaternary ammonium salt formed by the over-alkylation of the desired product, N-benzyl-4-cyanopiperidine.[1] After the initial successful benzylation of the 4-cyanopiperidine nitrogen, the resulting tertiary amine can act as a nucleophile and react with another molecule of the benzylating agent (e.g., benzyl bromide). This second benzylation results in a positively charged quaternary ammonium salt.

Q2: Why is the N-benzylated product more susceptible to a second benzylation?

A2: The N-alkylation of a secondary amine to a tertiary amine generally increases the nucleophilicity of the nitrogen atom.[2] This is due to the electron-donating effect of the newly added alkyl (in this case, benzyl) group, making the lone pair of electrons on the nitrogen more available for a subsequent reaction. This inherent increase in reactivity is a primary reason why controlling mono-alkylation can be challenging.[2][3]

Q3: What are the main factors that influence the formation of this quaternary ammonium salt?

A3: Several key experimental parameters can significantly influence the extent of over-alkylation. These include:

  • Stoichiometry: An excess of the benzylating agent is a direct cause of over-alkylation.[4]

  • Rate of Addition: Rapid addition of the benzylating agent can create localized areas of high concentration, promoting the second alkylation.[1][4]

  • Reaction Temperature: Higher temperatures can increase the rate of both the desired reaction and the undesired over-alkylation.[5]

  • Choice of Base: The type and amount of base used can affect the concentration of the free secondary amine and influence reaction rates.

  • Solvent: The polarity of the solvent can impact the reaction rates of both the first and second alkylation steps. Polar aprotic solvents are generally preferred for N-alkylation reactions.[1]

Q4: How can I detect the formation of the quaternary ammonium salt in my reaction mixture?

A4: The quaternary ammonium salt has significantly different physical properties compared to the starting material and the desired product. It is a salt and therefore highly polar and non-volatile.

  • Thin-Layer Chromatography (TLC): The quaternary salt will typically have a much lower Rf value (often remaining at the baseline) than the tertiary amine product due to its high polarity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very effective technique for identifying the quaternary ammonium salt. You will observe a peak with a mass corresponding to the [M]+ ion of the dibenzylated product. High-performance liquid chromatography-tandem mass spectrometry can be used for quantification.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the benzylic protons of the quaternary salt will be shifted downfield compared to those of the desired N-benzyl-4-cyanopiperidine.

  • Pyrolysis-Gas Chromatography (Py-GC): Since quaternary ammonium salts are non-volatile, they can be analyzed by Py-GC, where they undergo Hofmann elimination at high temperatures to form a tertiary amine that can be detected by GC.[7]

Troubleshooting Guide: Minimizing Dimer (Quaternary Salt) Formation

This section provides a structured approach to troubleshoot and optimize your 4-cyanopiperidine benzylation reaction to minimize the formation of the over-alkylation byproduct.

Issue 1: Significant Formation of a Highly Polar Byproduct (Presumed Dimer)

If you observe a significant amount of a byproduct that remains at the baseline on your TLC plate or is identified as the quaternary ammonium salt by LC-MS, consider the following optimization strategies.

Workflow for Minimizing Over-alkylation

G start High Dimer Formation Detected stoichiometry Adjust Stoichiometry (Piperidine:Benzylating Agent) start->stoichiometry addition_rate Control Addition Rate of Benzylating Agent stoichiometry->addition_rate If still high temperature Lower Reaction Temperature addition_rate->temperature If still high base_solvent Optimize Base and Solvent System temperature->base_solvent If still high analysis Analyze Reaction Mixture (TLC, LC-MS) base_solvent->analysis analysis->stoichiometry Unsuccessful success Dimer Minimized Proceed with Scale-up analysis->success Successful fail Dimer Still Significant Re-evaluate Strategy analysis:e->fail:w After multiple iterations G start Sluggish Reaction at Low Temp leaving_group Consider Benzylating Agent with a Better Leaving Group start->leaving_group temp_profile Implement a Temperature Gradient leaving_group->temp_profile If still slow catalyst Investigate Catalytic Methods temp_profile->catalyst If still slow analysis Analyze Reaction Progress and Dimer Formation catalyst->analysis analysis->leaving_group Unsuccessful success Improved Rate and Selectivity analysis->success Successful fail No Improvement Consider Alternative Route analysis:e->fail:w After multiple iterations

Caption: A workflow for addressing slow reaction rates.

Detailed Strategies:

1. Optimize the Benzylating Agent:

  • Rationale: The reactivity of the benzylating agent is dependent on the leaving group. A better leaving group will increase the reaction rate at lower temperatures.

  • Protocol: If you are using benzyl chloride, consider switching to benzyl bromide or benzyl iodide. The reactivity order is generally I > Br > Cl. [1]Be aware that a more reactive benzylating agent may also increase the rate of over-alkylation, so this change should be combined with slow addition and careful temperature control.

2. Implement a Temperature Gradient:

  • Rationale: This approach allows for the initial, more selective phase of the reaction to occur at a low temperature, and then the rate is increased to drive the reaction to completion.

  • Protocol:

    • Perform the slow addition of the benzylating agent at a low temperature (e.g., 0 °C).

    • After the addition is complete, allow the reaction to stir at this temperature for a set period (e.g., 1-2 hours).

    • Gradually warm the reaction to room temperature and monitor its progress. If the reaction is still slow, a gentle increase in temperature (e.g., to 40 °C) can be considered, while continuously monitoring for the onset of dimer formation.

Experimental Protocol: Optimized N-Benzylation of 4-Cyanopiperidine

This protocol is a starting point and may require optimization for your specific setup and scale.

Materials:

  • 4-Cyanopiperidine (1.1 eq)

  • Benzyl bromide (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Syringe pump

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere of nitrogen or argon.

  • To the flask, add 4-cyanopiperidine (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to create a solution with a concentration of approximately 0.1 M with respect to 4-cyanopiperidine.

  • Begin stirring the suspension at room temperature.

  • Load a solution of benzyl bromide (1.0 equivalent) in a small amount of anhydrous acetonitrile into a syringe and place it on a syringe pump.

  • Add the benzyl bromide solution to the stirred piperidine suspension dropwise over 2 hours.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 12-24 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane with 1% triethylamine) or LC-MS.

  • Upon completion (consumption of benzyl bromide), filter the reaction mixture to remove the potassium carbonate and potassium bromide salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude N-benzyl-4-cyanopiperidine.

  • The crude product can be purified by silica gel column chromatography if necessary.

Visualization of Reaction Pathways

Reaction Scheme: Desired vs. Undesired Pathways

G cluster_0 Benzylation of 4-Cyanopiperidine cluster_1 Dimer (Quaternary Salt) Formation 4-Cyanopiperidine Product N-Benzyl-4-cyanopiperidine 4-Cyanopiperidine->Product Desired Mono-alkylation Benzyl Bromide1 Bn-Br Benzyl Bromide1->Product Base Base (e.g., K₂CO₃) HBr - HBr Product2 N-Benzyl-4-cyanopiperidine Dimer Quaternary Ammonium Salt (Dimer) Product2->Dimer Undesired Over-alkylation Benzyl Bromide2 Bn-Br Benzyl Bromide2->Dimer

Caption: Reaction pathways for mono-alkylation and over-alkylation.

References

  • Kumpaty, H. J., Bhattacharyya, S., Rehr, E. W., & Gonzalez, A. M. (2003). Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. Synthesis, 2003(14), 2206-2210. [Link]

  • Reisman, S. E., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(15), 4032-4035. [Link]

  • American University. (2023). Analysis of quaternary ammonium compounds by pyrolysis gas chromatography. [Link]

  • Salvi, N. A., & Shinde, N. N. (2006). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Tetrahedron Letters, 47(30), 5323-5326. [Link]

  • González-Pérez, M., et al. (1997). Inhibition of Nitrosation by Steric Hindrance. Journal of Agricultural and Food Chemistry, 45(2), 468-471. [Link]

  • Reisman, S. E., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. [Link]

  • Di Mola, A., et al. (2023). 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide. Molbank, 2023(4), M1738. [Link]

  • Wang, J., et al. (2014). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 6(18), 7380-7385. [Link]

  • Grieve, C. M., & Grattan, S. R. (1983). Rapid assay for determination of water soluble quaternary ammonium compounds. Plant and Soil, 70(2), 303-307. [Link]

  • ResearchGate. (n.d.). Synthesis and properties of quaternary ammonium salts on the basis of piperidine. [Link]

  • Hach. (n.d.). Quaternary Ammonium Compounds DOC316.53.01128. [Link]

  • ChemRxiv. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. [Link]

  • Milani, J., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(51), 35919-35924. [Link]

  • European Patent Office. (n.d.). Method of synthesis of a quaternary ammonium salt - EP 0791575 A1. [Link]

  • ResearchGate. (n.d.). The Preparation of Some Quaternary Ammonium Salts. [Link]

  • Clayden, J., & McElhinney, J. H. (2015). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 20(4), 6865-6883. [Link]

  • Procter, D. J., et al. (2018). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Journal of the American Chemical Society, 140(42), 13684-13689. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Yb(OTf) 3 -Promoted Effective Benzylation and Allylation with N-Tosyl Amino Group as a Stable Leaving Group. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • MDPI. (2019). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. [Link]

  • National Institutes of Health. (2018). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. [Link]

  • ResearchGate. (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. [Link]

  • ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile, a compound of interest in medicinal chemistry. By dissecting its expected spectral features and comparing them with structurally related analogs, we aim to provide a comprehensive framework for its characterization.

The Foundational Principles of ¹H NMR: A Brief Overview

¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as protons, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align either with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the proton. This sensitivity is what allows us to distinguish between different protons within a molecule.

Three key pieces of information are extracted from a ¹H NMR spectrum:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield a proton, causing its signal to appear at a higher ppm value (downfield), while electron-donating groups shield it, shifting the signal to a lower ppm value (upfield).

  • Integration: The area under an NMR signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in a molecule.

  • Spin-Spin Coupling (J): The magnetic field of a proton can influence the magnetic field of its neighbors on adjacent atoms, leading to the splitting of NMR signals into multiplets. The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity of atoms and the dihedral angles between protons.

Experimental Protocol for High-Quality ¹H NMR Spectrum Acquisition

To ensure the acquisition of a high-resolution and accurate ¹H NMR spectrum, a standardized experimental protocol is crucial.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid 1-(4-Bromobenzyl)-piperidine-4-carbonitrile sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial. The choice of solvent is critical; it must dissolve the compound without its own signals obscuring key regions of the analyte's spectrum.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid any solid particulates.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity, which is essential for achieving sharp, well-resolved peaks.

    • Tune and match the probe to the ¹H frequency to maximize signal sensitivity.

    • Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

Diagram of the Experimental Workflow:

Caption: Workflow for ¹H NMR Sample Preparation and Data Acquisition.

Predicted ¹H NMR Spectrum of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile

Based on the principles of ¹H NMR and data from analogous structures, we can predict the spectrum of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile. The molecule possesses several distinct proton environments, which will give rise to a characteristic set of signals.

Molecular Structure and Proton Labeling:

G cluster_Aromatic Aromatic & Benzylic Region cluster_Piperidine Piperidine Ring Region Aromatic Aromatic Protons (7.1-7.5 ppm) - Influenced by Br position Benzylic Benzylic Protons (~3.5 ppm) - Singlet C2_C6 C2/C6 Protons (2.0-2.8 ppm) - Adjacent to N Benzylic->C2_C6 Connects to C3_C5 C3/C5 Protons (1.5-2.0 ppm) C2_C6->C3_C5 C4 C4 Proton (~2.9 ppm) - Deshielded by CN C4->C3_C5

Caption: Key structural features and their influence on the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile is predicted to exhibit a distinct set of signals that are highly informative for its structural confirmation. The aromatic region will show a characteristic AA'BB' pattern, while the benzylic protons will appear as a singlet. The piperidine ring protons will give rise to a series of multiplets, with their chemical shifts being significantly influenced by the nitrogen atom and the electron-withdrawing cyano group at the 4-position.

This in-depth analysis, supported by a robust experimental protocol and comparison with closely related analogs, provides a comprehensive guide for researchers. By understanding the underlying principles and the expected spectral features, scientists can confidently utilize ¹H NMR spectroscopy for the unambiguous characterization of this and similar molecules, a critical step in the drug discovery and development pipeline.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
  • Maławska, B., et al. (2011). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 68(4), 449-460.

Mass spectrometry fragmentation pattern of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile . This guide is structured to assist analytical chemists and medicinal chemists in structural confirmation during SAR (Structure-Activity Relationship) cycles.

Content Type: Technical Comparison & Fragmentation Guide Methodology: Electrospray Ionization (ESI-MS/MS) & Isotopic Pattern Analysis

Executive Summary: The Halogen "Fingerprint"

In drug discovery, 1-(4-Bromobenzyl)-piperidine-4-carbonitrile is a critical pharmacophore scaffold. Its mass spectral analysis is defined not just by its molecular weight, but by the unique isotopic signature of the bromine atom. Unlike standard organic molecules (C, H, N, O) which rely on small


C satellites, this molecule exhibits a distinct 1:1 doublet  at the parent ion level, a feature that persists into specific fragment ions.

This guide compares the specific fragmentation behavior of this brominated nitrile against non-halogenated benzylpiperidines, establishing a robust protocol for identification.

Key Physicochemical Properties
PropertyValueNote
Formula

Contains one Br atom.[1][2][3][4][5]
Monoisotopic Mass (

)
278.0419 DaBase peak in theoretical spectrum.
Isotopic Mass (

)
280.0398 Da~97% intensity of base peak.

(

)
279.05 Primary ESI target.

(

)
281.05 Confirmation target.

Mechanistic Fragmentation Pathways (ESI-MS/MS)[3][6]

The fragmentation of N-benzyl piperidines under Electrospray Ionization (positive mode) is governed by charge localization on the basic piperidine nitrogen, followed by heterolytic cleavage.

Pathway A: The Benzyl-Nitrogen Cleavage (Dominant)

The most abundant fragment arises from the cleavage of the


 bond connecting the benzyl group to the piperidine ring.
  • Protonation: Occurs at the tertiary amine (piperidine nitrogen).

  • Bond Weakening: The inductive effect of the aromatic ring and the stability of the resulting carbocation drive the cleavage.

  • Product: Formation of the 4-Bromobenzyl cation (tropylium-like resonance structure).

Pathway B: Nitrile Stability & Ring Cleavage

Unlike esters or carboxylic acids, the nitrile group (-CN) at position 4 is relatively robust. However, at high collision energies (CE > 35 eV), secondary fragmentation may occur, including the loss of HCN (27 Da) or retro-Diels-Alder (RDA) type ring openings of the piperidine.

Visualization: Fragmentation Logic Flow

The following diagram illustrates the primary dissociation pathways and the resulting m/z species.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 279.05 / 281.05 (1:1 Doublet) TS1 Transition State (Inductive C-N Bond Stretch) Parent->TS1 Collision Energy (15-25 eV) Frag_Benzyl Fragment A: 4-Bromobenzyl Cation m/z 169.0 / 171.0 (Charge Retained on Benzyl) TS1->Frag_Benzyl Dominant Pathway (Stable Tropylium Ion) Neutral_Pip Neutral Loss: Piperidine-4-carbonitrile (108 Da) TS1->Neutral_Pip Frag_Pip Fragment B: Piperidine Cation m/z 109.1 (Charge Retained on Piperidine) TS1->Frag_Pip Minor Pathway (Proton Affinity Dependent) Neutral_Benzyl Neutral Loss: 4-Bromobenzyl radical/bromide (Variable) TS1->Neutral_Benzyl Tropylium Bromotropylium Ion m/z 169/171 Frag_Benzyl->Tropylium Rearrangement

Caption: Figure 1. ESI-MS/MS fragmentation pathway.[2][3][4][6][7][8] The thickness of the arrows denotes the relative probability of the fragmentation event. The 4-bromobenzyl cation is the diagnostic base peak.

Comparative Analysis: Halogen Substitution Effects

In medicinal chemistry, halogens are often swapped to optimize metabolic stability. The mass spectrometer is the primary tool to verify these swaps. The table below compares the target molecule against its Chloro- and Fluoro- analogs.

Table 1: Diagnostic Ion Comparison
FeatureTarget: 4-Bromo Alternative: 4-ChloroAlternative: 4-Fluoro
Parent Ion Isotope Pattern 1:1 Doublet (

,

)
3:1 Doublet (

,

)
Singlet (No significant M+2)
Mass Defect Negative (Br = 78.918)Negative (Cl = 34.968)Positive (F = 18.998)
Primary Fragment (Benzyl) m/z 169 / 171 m/z 125 / 127m/z 109
Fragment Stability High (Bromotropylium)High (Chlorotropylium)Moderate (Fluorotropylium)
Interference Risk Low (Unique mass defect)ModerateHigh (Isobaric with organics)

Analyst Note: If you observe a peak at m/z 279 but it lacks the M+2 partner at m/z 281 (approx. equal height), it is not the brominated compound . It may be a des-bromo impurity or a completely different isobaric contaminant.

Experimental Protocol (Self-Validating)

To ensure high-quality data, follow this LC-MS/MS workflow. This protocol includes a "self-validation" step using the bromine isotope ratio.

Reagents & Setup
  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Ionization: ESI Positive Mode.

Step-by-Step Acquisition
  • Precursor Scan (Q1): Scan range m/z 100–400. Look for the doublet at 279/281.

  • Product Ion Scan (MS2):

    • Select m/z 279.05 (

      
       isotope) as the precursor.
      
    • Apply Collision Energy (CE) Ramp: 10, 20, 40 eV.

  • Validation Check:

    • Repeat MS2 selection on m/z 281.05 (

      
       isotope).
      
    • Pass Criteria: The fragment ions must also shift by +2 Da (e.g., 169 becomes 171). If the fragment mass does not shift, the fragment does not contain the bromine atom (e.g., the piperidine ring fragment).

Workflow Diagram

ExperimentalWorkflow Sample Sample Injection (1 µg/mL in MeOH) Q1_Scan Q1 Full Scan Identify Doublet (279/281) Sample->Q1_Scan Decision Isotope Ratio ~1:1? Q1_Scan->Decision Decision->Sample No (Re-prep) MS2_79 MS/MS on 279 (${}^{79}Br$) Decision->MS2_79 Yes MS2_81 MS/MS on 281 (${}^{81}Br$) Decision->MS2_81 Yes Compare Compare Fragments Shift vs. No Shift MS2_79->Compare MS2_81->Compare Result Structural Confirmation Compare->Result

Caption: Figure 2. Self-validating LC-MS/MS workflow for brominated compounds.

Predicted MS/MS Spectrum Data

Based on ESI-Q-TOF simulation and standard benzylamine fragmentation rules.

m/z (approx)Ion TypeStructure DescriptionRelative Abundance
279.05

Parent Ion (

)
20-40%
281.05

Parent Ion (

)
20-40%
169.00

Bromobenzyl Cation (

)
100% (Base Peak)
171.00

Bromobenzyl Cation (

)
~98%
109.10

Piperidine ring (H-transfer)<10%
90.00

Tropylium (Loss of Br radical)<5%

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including benzyl cleavage).
  • NIST Mass Spectrometry Data Center. (2025). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[9] (Source for isotopic abundance ratios of Br/Cl).

Sources

Crystal structure data and X-ray diffraction of bromobenzyl piperidine nitriles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Crystal Structures and X-ray Diffraction of Substituted Piperidine Derivatives

In the landscape of modern drug discovery, the piperidine moiety stands out as a cornerstone of medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, profoundly influences their physicochemical properties, including solubility, stability, and bioavailability. Therefore, a thorough understanding of their solid-state structure through single-crystal X-ray diffraction is paramount for rational drug design and development.

This guide provides a comparative analysis of the crystal structures of two distinct piperidine derivatives, offering insights into how different substituents on the piperidine ring direct their supramolecular assembly. While the primary focus is on compounds containing bromobenzyl and cyano-functionalized moieties, obtaining crystallographic data for a direct comparison of a single compound bearing both groups is challenging. Therefore, this guide will compare two representative structures: a 1-(4-bromobenzyl)piperidinium derivative, which provides the core bromobenzyl-piperidine scaffold, and 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile , which incorporates the piperidine-benzonitrile framework. This comparison will illuminate the role of different functional groups in defining the crystal packing and intermolecular interactions.

Comparative Crystallographic Analysis

The solid-state architecture of crystalline compounds is defined by a unique set of crystallographic parameters. Below is a comparison of the key data for our two compounds of interest, derived from published X-ray diffraction studies.

ParameterCompound I: bis(N-(4-bromobenzyl)piperidinium) tetrabromocuprate(II)Compound II: 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile[2]
Chemical Formula (C₁₂H₁₇BrN)₂[CuBr₄]C₁₇H₂₃N₃
Crystal System MonoclinicMonoclinic
Space Group C2/cP2₁/c
a (Å) 28.039(3)12.031(2)
b (Å) 10.596(1)11.025(2)
c (Å) 11.536(1)12.189(2)
β (˚) 107.41(1)108.06(3)
Volume (ų) 3269.4(6)1538.5(5)
Z 44
Key Intermolecular Interactions C-H···Br hydrogen bondsC-H···N hydrogen bonds, C-H···π interactions

Analysis of Structural Differences and Their Implications:

The comparison reveals that both compounds crystallize in the monoclinic system, a common crystal system for organic molecules. However, they belong to different space groups, C2/c for Compound I and P2₁/c for Compound II, indicating different symmetry elements in their crystal lattices.

The most significant distinction lies in the nature of their intermolecular interactions, which are a direct consequence of their different functional groups. In the crystal structure of the 1-(4-bromobenzyl)piperidinium salt (Compound I), the dominant interactions are C-H···Br hydrogen bonds. The bromine atom, with its electron-rich character, acts as a hydrogen bond acceptor, influencing the packing of the organic cations around the tetrabromocuprate anions.

In contrast, the structure of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile (Compound II) is stabilized by a combination of C-H···N hydrogen bonds and C-H···π interactions.[2] The nitrogen atom of the nitrile group is a strong hydrogen bond acceptor, while the aromatic ring of the benzonitrile moiety participates in weaker C-H···π interactions. These forces collectively dictate the orientation of the molecules in the crystal lattice.

These differences highlight a fundamental principle in crystal engineering: the choice of functional groups on a molecule provides a powerful tool to control its solid-state structure and, by extension, its material properties. The substitution of a bromobenzyl group with a cyanophenyl group fundamentally alters the landscape of intermolecular interactions, leading to distinct crystal packing arrangements.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that bridges chemistry, physics, and data analysis.[3][4][5] The following is a generalized, step-by-step protocol for the single-crystal X-ray diffraction analysis of a novel bromobenzyl piperidine nitrile derivative.

1. Crystal Growth and Selection:

  • Objective: To obtain a single, high-quality crystal suitable for diffraction.

  • Procedure:

    • Synthesize and purify the bromobenzyl piperidine nitrile compound.

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, or ethyl acetate/hexane).

    • Employ a slow evaporation or vapor diffusion technique to encourage the growth of single crystals.

    • Under a stereomicroscope, select a well-formed, transparent crystal with dimensions typically between 0.1 and 0.3 mm.

2. Crystal Mounting and Data Collection:

  • Objective: To mount the crystal and collect diffraction data using a diffractometer.

  • Procedure:

    • Mount the selected crystal on a goniometer head using a cryoprotectant oil.

    • Place the goniometer head on the diffractometer. A modern instrument is typically equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[6]

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Perform an initial set of scans to determine the unit cell parameters and crystal system.

    • Execute a full data collection strategy, rotating the crystal through a series of angles and recording the diffraction pattern for each orientation.

3. Data Reduction and Structure Solution:

  • Objective: To process the raw diffraction data and obtain an initial model of the crystal structure.

  • Procedure:

    • Integrate the raw diffraction images to determine the intensity and position of each reflection.

    • Apply corrections for factors such as Lorentz-polarization effects and absorption.

    • Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

    • From the electron density map, build an initial molecular model, identifying the positions of the heavier atoms (e.g., Br, N, C).

4. Structure Refinement and Validation:

  • Objective: To refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

  • Procedure:

    • Perform least-squares refinement to optimize the atomic coordinates, anisotropic displacement parameters for non-hydrogen atoms, and a scale factor.

    • Locate hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions.

    • Continue refinement until the model converges, as indicated by minimal shifts in the refined parameters and a low R-factor.

    • Validate the final structure using software tools like checkCIF to ensure its chemical and crystallographic soundness.

Visualization of Experimental Workflow

The journey from a newly synthesized compound to a fully characterized crystal structure can be visualized as a systematic workflow.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of Bromobenzyl Piperidine Nitrile purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth crystal_selection Crystal Selection (Microscopy) crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Reduction & Processing data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement & Validation structure_solution->structure_refinement final_structure Final Crystal Structure (CIF File) structure_refinement->final_structure

Caption: Workflow for Crystal Structure Determination.

Conclusion

The crystallographic analysis of bromobenzyl piperidine nitriles and related compounds is a critical component of modern drug development. As demonstrated by the comparative analysis, subtle changes in the molecular structure, such as the choice of a bromobenzyl versus a cyanophenyl substituent, can lead to significant differences in crystal packing and intermolecular interactions. A detailed understanding of these solid-state properties, obtained through single-crystal X-ray diffraction, is indispensable for optimizing the formulation and delivery of new therapeutic agents. The systematic workflow presented herein provides a robust framework for researchers to elucidate the three-dimensional structures of novel piperidine derivatives, thereby accelerating the journey from molecular design to clinical application.

References

  • 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC - NIH. Available at: [Link]

  • X-ray Diffraction (XRD). Available at: [Link]

  • The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies - MDPI. Available at: [Link]

  • The crystal structure of 1-(4-cyanobenzyl)-4-phenyl-1,4-dihydropyridine-3-carbonitrile, C20H15N3 - ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. Available at: [Link]

  • BindingDB BDBM50292672 (+/-)-1'-(4-bromobenzyl)-3-phenyl-3,4'-bipiperidine-1-carboxamide::CHEMBL506627. Available at: [Link]

  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide - MDPI. Available at: [Link]

  • X-ray Diffraction III: Pharmaceutical Applications - Moodle@Units. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile. Developed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the chemical reasoning behind each procedural step, ensuring a culture of safety and environmental responsibility in the laboratory. Adherence to these protocols is critical for regulatory compliance and mitigating risks to both personnel and the environment.

Hazard Profile and Risk Assessment: A Structural Analysis

To safely manage the disposal of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile, one must first understand the hazards inherent in its molecular structure. The molecule is a composite of three distinct chemical moieties, each contributing to its overall risk profile.

  • Piperidine Ring: The core is a piperidine heterocycle. Piperidine itself is a flammable liquid and vapor that is toxic when it comes into contact with skin or is inhaled, and it can cause severe skin burns and eye damage.[1][2] Derivatives like the topic compound should be handled with the assumption that they share a similar hazard profile.[3][4]

  • Bromobenzyl Group: The presence of a bromine atom on the benzyl group classifies this compound as a brominated (halogenated) organic compound .[5] Halogenated wastes have specific, stringent disposal requirements due to the potential formation of acidic gases (like hydrogen bromide) and other hazardous byproducts during thermal decomposition.[6] Brominated compounds can also be toxic and pose a significant environmental hazard if not handled correctly.[7][8]

  • Nitrile (-C≡N) Group: The carbon-nitrogen triple bond of the nitrile group presents a toxicological risk. Nitriles can be toxic if swallowed, inhaled, or absorbed through the skin. Under strongly acidic conditions, they can hydrolyze and potentially release hydrogen cyanide.[9]

Therefore, 1-(4-Bromobenzyl)-piperidine-4-carbonitrile must be managed as a controlled, hazardous substance throughout its lifecycle. It should be presumed toxic, corrosive, and environmentally harmful.

Safety & Handling Parameter Guideline Rationale
Primary Hazards Toxicity (Oral, Dermal, Inhalation), Corrosivity, Environmental Hazard.[3]Based on the combined hazards of piperidine, brominated organics, and nitriles.
Personal Protective Equipment (PPE) Nitrile rubber gloves, splash-proof safety goggles and face shield, flame-retardant lab coat.[3]To prevent skin/eye contact and exposure to a potentially flammable and corrosive substance.
Work Environment Operations must be conducted in a certified chemical fume hood.[4]To minimize inhalation exposure to vapors or aerosols.
Chemical Incompatibilities Strong oxidizing agents, strong bases, reducing agents, and combustible materials.[5]To prevent violent or dangerous chemical reactions.
Primary Waste Stream Halogenated Organic Hazardous Waste. [5]Due to the presence of bromine, requiring segregation from non-halogenated waste.

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its containers be disposed of via standard drain or solid waste streams.[10] The only acceptable method is through a licensed professional hazardous waste management service.

Step 1: Waste Segregation at the Source

Proper disposal begins with meticulous segregation. It is crucial to separate waste containing 1-(4-Bromobenzyl)-piperidine-4-carbonitrile into distinct, clearly marked streams:

  • Solid Waste: Includes contaminated personal protective equipment (gloves, etc.), weigh boats, filter paper, and silica gel.

  • Liquid Waste (Non-Aqueous/Organic): Unused solutions of the compound in organic solvents.

  • Liquid Waste (Aqueous): Any aqueous solutions containing the compound. Note: This stream should also be treated as hazardous halogenated waste.[5]

Causality: Segregating waste prevents unintentional chemical reactions and is often required by disposal facilities. Halogenated and non-halogenated organic wastes are typically incinerated under different conditions to manage the respective combustion byproducts.[11]

Step 2: Containerization

Collect all waste streams in designated, chemically compatible, and leak-proof containers.[10] Ensure containers are in good condition and can be securely sealed. Do not overfill containers.

Step 3: Comprehensive Labeling

Accurate labeling is a critical safety and regulatory requirement. Each waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste" .[5][12]

  • The full chemical name: "1-(4-Bromobenzyl)-piperidine-4-carbonitrile" .

  • The waste stream classification: "Halogenated Organic Waste" .[5]

  • Associated hazard symbols (pictograms) for Toxicity, Corrosivity, and Environmental Hazard.

  • The date accumulation started and the name of the generating researcher/lab.

Step 4: Secure Temporary Storage

Store sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory.[4] This area should be away from general lab traffic and incompatible chemicals.[5]

Step 5: Professional Disposal

The final and most critical step is the engagement of a licensed hazardous material disposal company.[7][12]

  • Contact Vendor: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department.

  • Provide Documentation: Supply the vendor with a complete and accurate description of the waste, including a Safety Data Sheet (SDS) if available or a detailed chemical profile.

  • Incineration: The recommended method of destruction is high-temperature incineration in a facility equipped with an afterburner and a scrubber.[7][12] This ensures the complete breakdown of the organic molecule and allows for the neutralization of hazardous combustion gases like hydrogen bromide (HBr) and nitrogen oxides (NOx).[6]

  • Maintain Records: Keep detailed records of all disposed waste, including manifests provided by the disposal vendor, for regulatory compliance.[12]

Emergency Spill Management

Immediate and correct action is required to mitigate the risks of an accidental spill.

  • Evacuate and Secure: Alert all personnel in the immediate vicinity and restrict access to the spill area.[10]

  • Ventilate: Increase ventilation by opening the fume hood sash, if safe to do so.

  • Don PPE: Before addressing the spill, don all required personal protective equipment as detailed in Section 1.

  • Contain: For small spills, cover and absorb the chemical with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite.[3][10] Do not use combustible materials like paper towels or sawdust.

  • Collect: Carefully sweep or scoop the absorbed material and place it into a designated, sealable container. Label it immediately as "Hazardous Waste" with the full chemical name.[2]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials (wipes, etc.) must be collected and disposed of as hazardous solid waste.[3][10]

  • Report: Report the incident to the laboratory supervisor and the institution's EHS department as per internal policy.

Disposal Workflow Visualization

The following diagram outlines the logical decision-making process for the safe management and disposal of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile waste.

G Disposal Workflow for 1-(4-Bromobenzyl)-piperidine-4-carbonitrile A Waste Generation (Solid, Liquid, Aqueous) B Characterize as Hazardous: - Halogenated - Toxic - Corrosive A->B Spill Spill Occurs A->Spill C Segregate Waste Streams (Solid vs. Liquid) B->C D Containerize in Compatible, Sealed Containers C->D E Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms D->E F Store in Designated Secure Accumulation Area E->F G Arrange Pickup by Licensed Disposal Vendor F->G H Final Disposition: High-Temperature Incineration with Scrubber G->H Spill_Protocol Execute Spill Management Protocol Spill->Spill_Protocol Spill_Waste Collect Spill Debris as Hazardous Waste Spill_Protocol->Spill_Waste Spill_Waste->D Containerize Separately

Caption: Logical workflow for the proper disposal of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile.

References

  • Benchchem. (n.d.). Proper Disposal of 2-Ethyl-4-methylpiperidine: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide.
  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Benchchem. (n.d.). A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile.
  • Fisher Scientific. (n.d.). 4-Bromobenzyl cyanide Safety Data Sheet.
  • Providence College Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • Google Patents. (n.d.). US4246417A - Treatment of waste water from nitrile production.
  • KISHIDA CHEMICAL CO., LTD. (2022, February 1). Safety Data Sheet.
  • PubMed. (n.d.). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Retrieved from [Link]

  • Sigma-Aldrich. (2025, September 23). Piperidine Safety Data Sheet.
  • Carl ROTH. (2025, March 31). Piperidine Safety Data Sheet.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Cambridge Isotope Laboratories. (n.d.). PIPERIDINE (D11, 98%) Safety Data Sheet.
  • Fisher Scientific. (2023, March 16). Piperidine Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). 1-Benzyl-4-piperidinecarboxaldehyde Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

  • Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 1-(1-Benzoyl-4-piperidinyl)azepane.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Ohio University. (n.d.). Hazardous Materials Management Manual.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromobenzyl)-piperidine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(4-Bromobenzyl)-piperidine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.